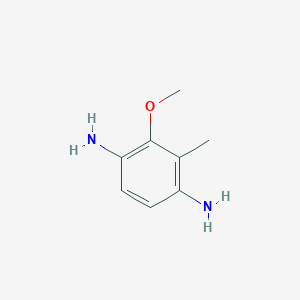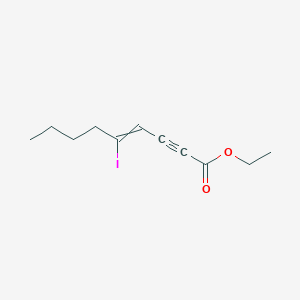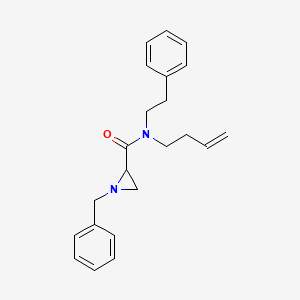stannane CAS No. 923056-93-3](/img/structure/B14189732.png)
[(9H-Fluorene-9-carbonyl)oxy](triphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluorene-9-carbonyl)oxystannane is a chemical compound that features a fluorene moiety bonded to a triphenylstannane group through a carbonyl-oxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluorene-9-carbonyl)oxystannane typically involves the reaction of 9H-fluorene-9-carbonyl chloride with triphenylstannane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride. The general reaction scheme is as follows:
9H-Fluorene-9-carbonyl chloride+Triphenylstannane→(9H-Fluorene-9-carbonyl)oxystannane
Industrial Production Methods
While specific industrial production methods for (9H-Fluorene-9-carbonyl)oxystannane are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of automated reactors and continuous flow systems can further enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluorene-9-carbonyl)oxystannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the stannane moiety to a lower oxidation state.
Substitution: The triphenylstannane group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (9H-Fluorene-9-carbonyl)oxystannane oxides.
Reduction: Formation of reduced stannane derivatives.
Substitution: Formation of substituted [(9H-Fluorene-9-carbonyl)oxy] derivatives.
Applications De Recherche Scientifique
(9H-Fluorene-9-carbonyl)oxystannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (9H-Fluorene-9-carbonyl)oxystannane involves its interaction with molecular targets through its stannane and fluorene moieties. The compound can form coordination complexes with various metal ions, influencing catalytic processes and chemical reactions. The carbonyl-oxy linkage provides stability and reactivity, allowing the compound to participate in diverse chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluorene-9-carboxylic acid: Similar fluorene structure but lacks the stannane moiety.
Triphenylstannane: Contains the stannane group but lacks the fluorene moiety.
[(9H-Fluoren-9-ylmethoxy)carbonyl] derivatives: Similar carbonyl-oxy linkage but different substituents.
Uniqueness
(9H-Fluorene-9-carbonyl)oxystannane is unique due to the combination of the fluorene and triphenylstannane groups, providing distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
923056-93-3 |
|---|---|
Formule moléculaire |
C32H24O2Sn |
Poids moléculaire |
559.2 g/mol |
Nom IUPAC |
triphenylstannyl 9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C14H10O2.3C6H5.Sn/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;3*1-2-4-6-5-3-1;/h1-8,13H,(H,15,16);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
HKYLBVFAHDEDIV-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)


![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)


![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)
![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)

![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)
![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)
![2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14189726.png)

